

Technical Guide: 2-(2,4,5-Trifluorophenyl)ethanol (CAS 883267-70-7)

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Compound of Interest

Compound Name: 2-(2,4,5-Trifluorophenyl)ethanol

Cat. No.: B1318787

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4,5-Trifluorophenyl)ethanol is a fluorinated aromatic alcohol that serves as a valuable building block in organic synthesis. Its trifluorinated phenyl ring imparts unique chemical properties, making it a compound of interest in the development of novel pharmaceuticals and agrochemicals. The presence of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of **2-(2,4,5-Trifluorophenyl)ethanol**.

Physicochemical Properties

While experimental data for some properties of **2-(2,4,5-Trifluorophenyl)ethanol** are not readily available in the public domain, a summary of its known and predicted characteristics is presented below.

Property	Value	Source
CAS Number	883267-70-7	-
Molecular Formula	C ₈ H ₇ F ₃ O	[1]
Molecular Weight	176.14 g/mol	[1]
Physical Form	Liquid	[1] [2]
Purity	≥97%	[3]
Boiling Point	Predicted: ~220-240 °C at 760 mmHg	Prediction
Density	Predicted: ~1.3 - 1.4 g/cm ³	Prediction
Solubility	Predicted to be soluble in common organic solvents like ethanol, methanol, and dichloromethane. Limited solubility in water is expected.	Prediction

Spectral Data

Detailed experimental spectral data for **2-(2,4,5-Trifluorophenyl)ethanol** is not widely published. However, based on its chemical structure, the following characteristic spectral features can be predicted.

3.1. ¹H NMR Spectroscopy (Predicted)

- Aromatic Protons (Ar-H): Two signals in the aromatic region (δ 6.8-7.5 ppm), each exhibiting complex splitting patterns due to 1H-1H and 1H-19F coupling.
- Methylene Protons (-CH₂-Ar): A triplet around δ 2.8-3.0 ppm.
- Methylene Protons (-CH₂-OH): A triplet around δ 3.8-4.0 ppm.
- Hydroxyl Proton (-OH): A broad singlet, with its chemical shift dependent on concentration and solvent.

3.2. ^{13}C NMR Spectroscopy (Predicted)

- Aromatic Carbons (C-F and C-H): Multiple signals in the aromatic region (δ 110-160 ppm), with carbon signals directly attached to fluorine showing characteristic splitting (large $^{1}\text{J}_{\text{C-F}}$ coupling constants).
- Methylene Carbon (-CH₂-Ar): A signal around δ 30-35 ppm.
- Methylene Carbon (-CH₂-OH): A signal around δ 60-65 ppm.

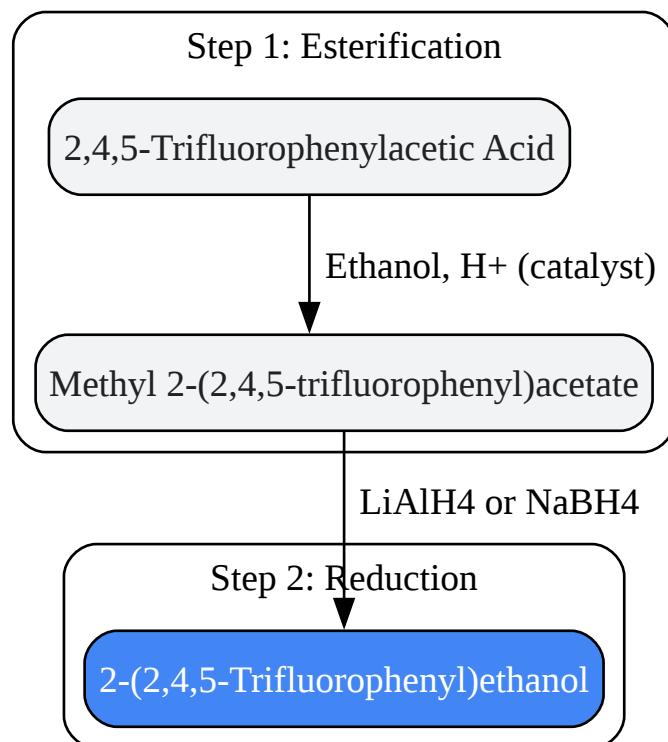
3.3. FT-IR Spectroscopy (Predicted)

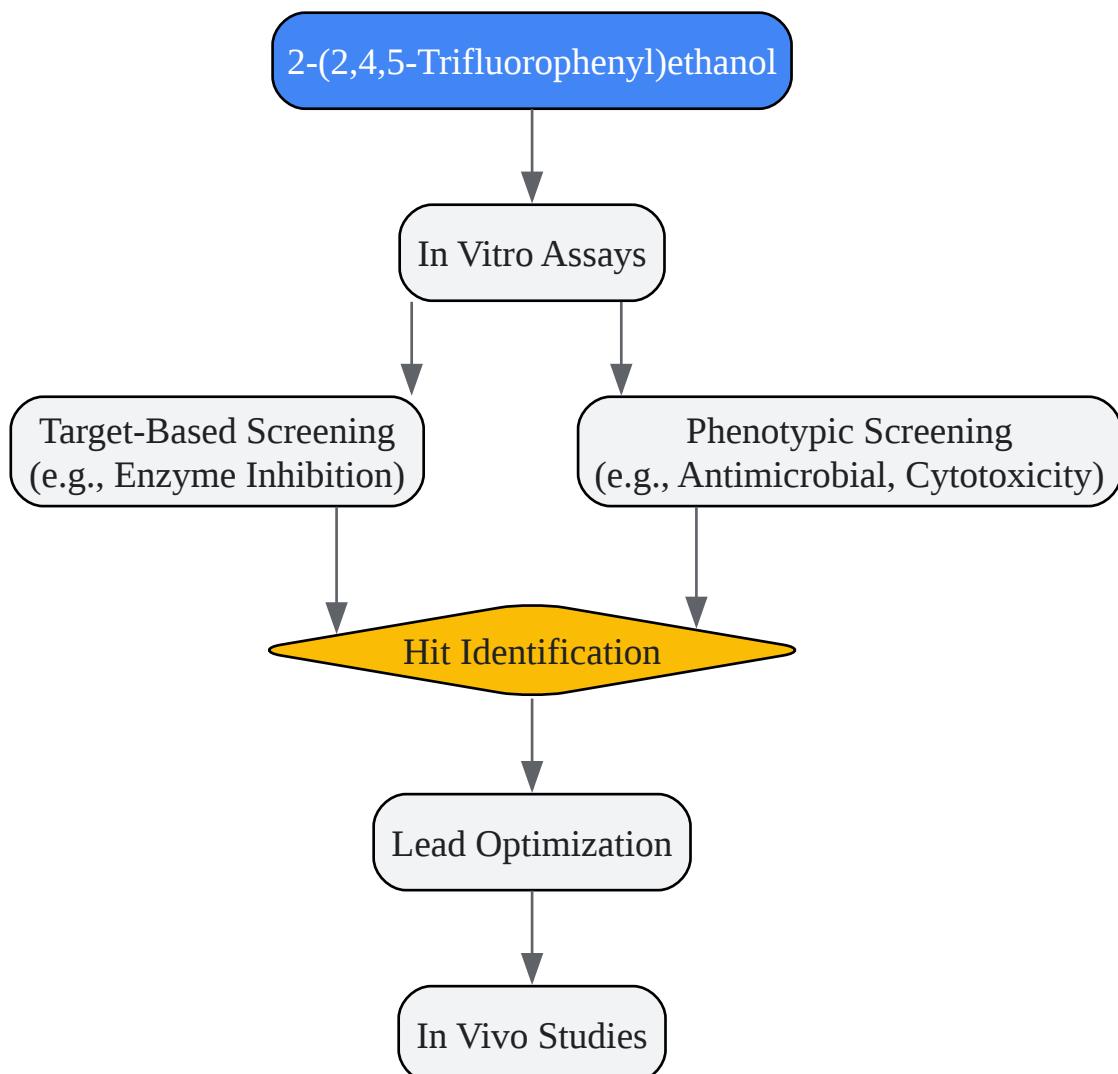
- O-H Stretch: A broad band in the region of 3200-3600 cm^{-1} .
- C-H Stretch (Aromatic): Peaks around 3000-3100 cm^{-1} .
- C-H Stretch (Aliphatic): Peaks around 2850-2960 cm^{-1} .
- C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm^{-1} .
- C-F Stretch: Strong absorptions in the fingerprint region, typically between 1000-1300 cm^{-1} .
- C-O Stretch: A peak around 1050-1150 cm^{-1} .

Synthesis

While a specific, detailed experimental protocol for the synthesis of **2-(2,4,5-Trifluorophenyl)ethanol** is not readily available in peer-reviewed literature, a plausible synthetic route involves the reduction of a suitable precursor such as 2,4,5-trifluorophenylacetic acid or its corresponding ester. A general two-step conceptual synthesis workflow is outlined below.

4.1. Conceptual Synthesis Workflow





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